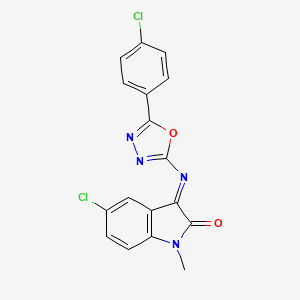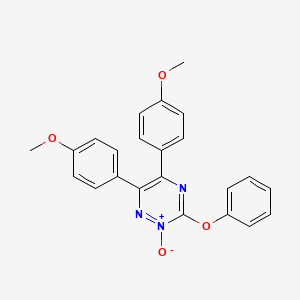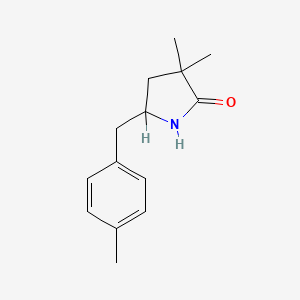
3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone is a chemical compound that belongs to the family of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methylphenylmethyl group and two methyl groups at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone typically involves the reaction of 4-methylbenzylamine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylhexane: A hydrocarbon with a similar structural motif but lacking the pyrrolidinone ring.
4-Methylbenzylamine: A precursor used in the synthesis of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone.
3,3-Dimethylglutaric anhydride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
97562-02-2 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
3,3-dimethyl-5-[(4-methylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-10-4-6-11(7-5-10)8-12-9-14(2,3)13(16)15-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
NOSWEUUFFARIPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2CC(C(=O)N2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


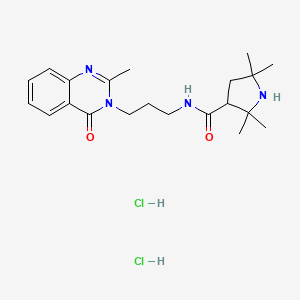
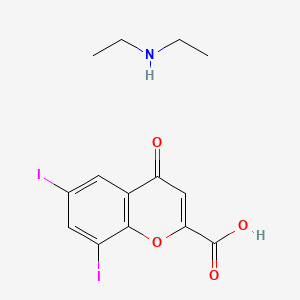
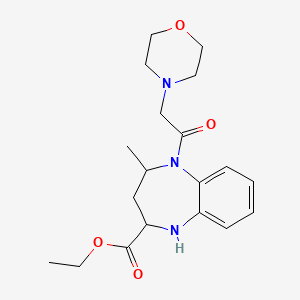
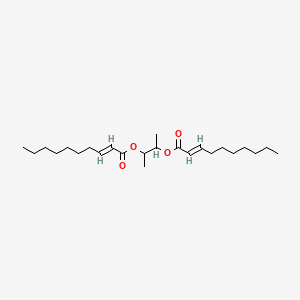

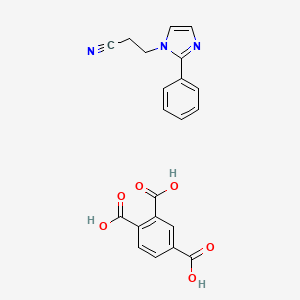
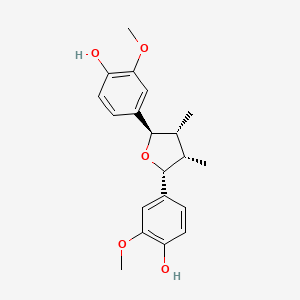
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
